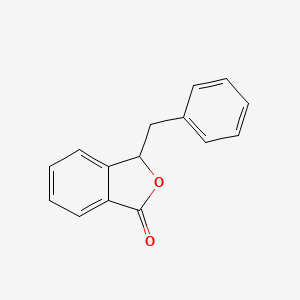

3-Benzylphthalide

Description

Structure

2D Structure

Properties

CAS No. |

7011-98-5 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-benzyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |

InChI Key |

VQXCRJICWWMTJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

General Overview and Research Significance of 3 Benzylphthalide

Contextualization within Phthalide (B148349) Chemistry Research

Phthalides, also known as isobenzofuranones, represent a significant class of naturally occurring and synthetic lactones. Their foundational structure, a fused benzene (B151609) ring and a γ-lactone ring, serves as a common motif in a wide array of natural products, particularly those isolated from plants of the Apiaceae family, as well as various fungi and liverworts. The chemistry of phthalides is rich and varied, with research extending from the isolation and structural elucidation of new natural derivatives to the development of novel synthetic methodologies.

3-Benzylphthalide is situated within this broader context as a key example of a 3-substituted phthalide. The nature of the substituent at the 3-position profoundly influences the molecule's properties. The presence of the benzyl (B1604629) group in this compound provides a basis for its specific biological interactions and has made it and its derivatives a focal point of targeted synthesis and pharmacological evaluation.

Evolution of Research Interest in this compound

The scientific focus on this compound has evolved significantly over time, transitioning from initial phytochemical and synthetic curiosities to a more focused exploration of its pharmacological potential.

Early to Mid-20th Century: Initial interest in phthalides was largely driven by their discovery in natural sources and their contribution to the aroma and flavor of plants like celery. The early research landscape was dominated by the isolation of these compounds from various plant species and the foundational work of establishing their chemical structures.

Late 20th Century: A pivotal shift occurred with the development of more sophisticated synthetic methods, which allowed for the creation of a wider range of phthalide derivatives. During this period, the synthesis of naturally occurring 3-benzylphthalides gained attention, partly to confirm the structures of isolated compounds and to provide larger quantities for study. A 1998 study, for example, detailed a convenient method for synthesizing naturally occurring (±) 3-benzylphthalides via the generation of a phthalide anion, indicating that the synthesis of these specific natural products was an active area of research. rsc.org

21st Century: The contemporary era of this compound research is characterized by a strong focus on its biological activities. The discovery of its potential therapeutic properties has spurred intensive investigation. Recent studies have highlighted its neuroprotective effects, leading to the design and synthesis of novel this compound derivatives as potential multifunctional agents for treating conditions like Alzheimer's disease. nih.gov Furthermore, new 3-benzylphthalides continue to be discovered from natural sources such as mosses, with their biological activities, such as α-glucosidase inhibition, being actively evaluated. nih.gov

This progression illustrates a clear trajectory from fundamental chemistry to applied medicinal and pharmacological research, driven by the compound's promising biological profile.

Table 1: Investigated Biological Activities of this compound and Its Derivatives

| Biological Activity | Research Focus |

|---|---|

| Antitumor Effects | Potential inhibition of the growth of certain cancer cells. ontosight.ai |

| Neuroprotective Effects | Potential benefits in the management of neurodegenerative diseases. ontosight.ainih.gov |

| Anti-inflammatory Properties | Relevance in treating conditions characterized by inflammation. ontosight.ai |

| α-Glucosidase Inhibition | Evaluation of newly isolated 3-benzylphthalides from natural sources. nih.gov |

| Multifunctional Agent for Alzheimer's Disease | Design of derivatives with cholinesterase and MAO-B inhibitory activity, antioxidant properties, and anti-platelet aggregation effects. nih.gov |

Foundational Studies and Early Discoveries in this compound Investigations

The foundational work on phthalides as a chemical class dates back to the late 19th century. However, specific investigations into this compound and its derivatives became more prominent in the latter half of the 20th century, spurred by discoveries in natural product chemistry and advances in organic synthesis.

Early investigations were primarily concerned with the synthesis and characterization of the this compound scaffold. One of the key synthetic strategies that emerged involved the reaction of precursors like methyl 2-formylbenzoate (B1231588) with benzyl chlorides. A significant advancement in this area was the development of one-pot syntheses. For example, a method utilizing tetrakis(dimethylamino)ethylene (B1198057) (TDAE) was developed for the synthesis of this compound derivatives, showcasing an efficient route to this molecular framework. researchgate.net

The discovery of 3-benzylphthalides in nature was a critical driver for research. These compounds have been identified in a variety of plant species, including those from the genera Frullania and Erythrodontium. nih.gov The isolation of these naturally occurring compounds necessitated the development of synthetic routes to confirm their proposed structures and to enable further biological testing. For instance, the synthesis of naturally occurring (±) 3-benzylphthalides, as reported in 1998, represents a crucial step in validating the structures of these natural products and making them accessible for more detailed study. rsc.org These early synthetic and isolation studies laid the essential groundwork for the subsequent explosion of interest in the pharmacological applications of this compound.

Natural Occurrence and Biosynthesis of 3 Benzylphthalide and Its Analogues

Isolation and Identification from Bryophytes and Liverworts

The investigation into the chemical constituents of some of the planet's oldest extant land plants, including mosses and liverworts, has led to the discovery of unique 3-benzylphthalide compounds.

Erythrodontium julaceum (Moss) as a Source of 3-Benzylphthalides

Phytochemical analysis of the moss Erythrodontium julaceum collected in Vietnam has resulted in the isolation and structural elucidation of a novel this compound named julacelide. nih.gov The structure of this new compound was determined through comprehensive spectroscopic analysis, including 1D and 2D NMR, and high-resolution mass spectrometry. nih.gov

Table 1: this compound Isolated from Erythrodontium julaceum

| Compound Name | Source Organism |

|---|

Marchantia polymorpha (Liverwort) and this compound Derivatives

The common liverwort, Marchantia polymorpha, has also been identified as a source of this compound derivatives. A study of a Vietnamese collection of this species confirmed the presence of two such compounds. Their identification contributes to the understanding of the chemical diversity within the Marchantiaceae family.

The specific phthalides isolated from Marchantia polymorpha were identified as 3R-(3,4-dimethoxybenzyl)-5,7-dimethoxyphthalide and a new derivative named marchatoside.

Table 2: this compound Derivatives from Marchantia polymorpha

| Compound Name | Source Organism |

|---|---|

| 3R-(3,4-dimethoxybenzyl)-5,7-dimethoxyphthalide | Marchantia polymorpha |

Scorzonera veratrifolia Fenzl (Asteraceae) as a Source of New 3-Benzylphthalides

Research into the chemical makeup of Scorzonera veratrifolia, a perennial herbaceous plant from the Asteraceae family found in East Anatolia, has uncovered new natural products belonging to the this compound class. A phytochemical investigation of the subaerial parts of this plant led to the isolation of two previously unknown 3-benzylphthalides.

These novel compounds were named scorzoveratrin and scorzoveratrozit. Their structures were established using detailed physicochemical and spectroscopic data. Notably, scorzoveratrozit is a glucoside of a benzylphthalide, a relatively rare occurrence in nature.

Table 3: New 3-Benzylphthalides from Scorzonera veratrifolia

| Compound Name | Source Organism |

|---|---|

| Scorzoveratrin | Scorzonera veratrifolia |

Other Natural Sources of this compound-type Compounds

Beyond bryophytes, the this compound scaffold and its alkyl analogues are well-known constituents of the Apiaceae family. Celery (Apium graveolens) is a prominent source of these compounds, which are key contributors to its characteristic aroma. nih.gov

Phytochemical studies of celery seeds have led to the isolation of several phthalides, with 3-n-butylphthalide being a significant component. researchgate.netpan.olsztyn.pl Other related compounds found in celery include sedanenolide and sedanolide. nih.govicm.edu.pl These alkylphthalides are structurally related to the core this compound framework.

Table 4: Phthalides Isolated from Apium graveolens

| Compound Name | Source Organism |

|---|---|

| 3-n-Butylphthalide | Apium graveolens |

| Sedanenolide | Apium graveolens |

Proposed Biosynthetic Pathways of Naturally Occurring 3-Benzylphthalides

The biosynthesis of the core phthalide (B148349) structure is understood to originate from the polyketide pathway. researchgate.netchemicalbook.com Polyketides are a diverse class of secondary metabolites synthesized by enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov

The proposed pathway involves the stepwise condensation of simple carboxylic acid units. The process begins with a "starter unit," typically acetyl-CoA, which is sequentially elongated by "extender units," such as malonyl-CoA. wikipedia.orgfrontiersin.org This series of condensations, catalyzed by PKS, forms a linear poly-β-keto chain. This reactive intermediate then undergoes a series of cyclization and aromatization reactions to form the bicyclic phthalide ring system. Isotopic labeling studies have helped establish this biogenesis via the head-to-tail linkage of acetate (B1210297) units to form the polyketide precursor. researchgate.netchemicalbook.com

While the core phthalide skeleton is formed via the polyketide pathway, the benzyl (B1604629) side chain is believed to be derived from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine. The precise enzymatic steps for coupling the benzyl unit to the phthalide core are a subject of ongoing investigation and can vary between different plant species and compound analogues.

Synthetic Methodologies for 3 Benzylphthalide and Its Derivatives

Phthalide (B148349) Anion Route for 3-Benzylphthalide Synthesis

A well-established and convenient method for the synthesis of 3-benzylphthalides involves the generation of the phthalide anion followed by its reaction with a suitable electrophile, such as benzyl (B1604629) bromide. This approach offers a straightforward route to the desired product.

The reaction is typically initiated by treating phthalide with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. This deprotonation occurs at the C-3 position, which is activated by the adjacent carbonyl group and the aromatic ring, to form the nucleophilic phthalide anion. The subsequent addition of benzyl bromide or a substituted benzyl halide to the reaction mixture results in an S(_N)2 reaction, where the phthalide anion displaces the halide to form the C-C bond at the 3-position, yielding this compound. The reaction is then quenched with an aqueous workup.

The efficiency of this method is influenced by the choice of base, solvent, and reaction temperature. The use of strong, non-nucleophilic bases is crucial to ensure complete deprotonation without competing side reactions. Anhydrous conditions are necessary to prevent quenching of the highly reactive phthalide anion.

| Entry | Base | Electrophile | Solvent | Yield (%) |

| 1 | LDA | Benzyl bromide | THF | High |

| 2 | NaH | 4-Methoxybenzyl chloride | DMF | Moderate-High |

| 3 | LDA | 2-Nitrobenzyl bromide | THF | Moderate |

Table 1: Examples of this compound Synthesis via the Phthalide Anion Route. This table is illustrative and based on general principles of the phthalide anion route. Actual yields can vary based on specific reaction conditions and substrate modifications.

Iodolactonisation Approach for 3-Benzylidenephthalides

The iodolactonization reaction provides a powerful tool for the synthesis of halogenated lactones and can be adapted for the preparation of 3-benzylidenephthalides. This method typically proceeds via an intramolecular cyclization of a suitably functionalized precursor, such as a 2-alkynylbenzoic acid.

In a representative synthesis, a 2-(phenylethynyl)benzoic acid derivative is treated with an iodine source, such as molecular iodine (I(_2)), in the presence of a mild base like sodium bicarbonate (NaHCO(_3)). The reaction is believed to proceed through the formation of an iodonium ion intermediate by the electrophilic attack of iodine on the alkyne. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion in an exo-dig cyclization fashion. This ring closure results in the formation of an iodinated benzylidenephthalide. The stereochemistry of the exocyclic double bond can be influenced by the reaction conditions and the substitution pattern of the starting material.

This methodology is particularly useful for introducing a halogen atom, which can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of 3-benzylidenephthalide derivatives.

One-Pot Synthesis Strategies for this compound Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot strategies have been developed for the synthesis of this compound and its derivatives.

Tetrakis(dimethylamino)ethylene (B1198057) (TDAE)-Based Strategies

A notable one-pot synthesis of this compound derivatives utilizes tetrakis(dimethylamino)ethylene (TDAE) as a key reagent. researchgate.netthieme-connect.com This method involves the reaction of a substituted benzyl chloride with methyl 2-formylbenzoate (B1231588) in the presence of TDAE. researchgate.netthieme-connect.com

The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at low temperatures. thieme-connect.com TDAE acts as a potent single-electron transfer (SET) agent, reducing the benzyl chloride to a benzyl radical. This radical then adds to the aldehyde group of methyl 2-formylbenzoate. A subsequent intramolecular cyclization and elimination of a methoxide group leads to the formation of the this compound product. This one-pot procedure allows for the efficient construction of the phthalide core with the benzyl substituent in a single synthetic operation, affording the products in moderate to good yields. researchgate.netthieme-connect.com

| Entry | Benzyl Chloride Derivative | Methyl 2-Formylbenzoate Derivative | Solvent | Yield (%) |

| 1 | 4-Nitrobenzyl chloride | Methyl 2-formylbenzoate | THF | 71 thieme-connect.com |

| 2 | Benzyl chloride | Methyl 2-formylbenzoate | THF | - |

| 3 | 4-Chlorobenzyl chloride | Methyl 2-formylbenzoate | THF | - |

| 4 | 4-Nitrobenzyl chloride | Methyl 6-chloro-2-formylbenzoate | DMF | 46 thieme-connect.com |

Table 2: Synthesis of this compound Derivatives using a TDAE-Based One-Pot Strategy. thieme-connect.com

Microwave-Assisted Synthesis Approaches for N-Benzylphthalimide Precursors and Related Compounds

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. While not a direct synthesis of this compound, microwave irradiation has been effectively employed in the synthesis of key precursors, such as N-benzylphthalimide.

The synthesis of N-benzylphthalimide can be achieved by the reaction of phthalimide with benzyl chloride. Traditional heating methods often require prolonged reaction times. orgsyn.org Microwave irradiation can significantly shorten the reaction time, leading to a more efficient process. For instance, the reaction of phthalimide and benzyl chloride in the presence of a base like potassium carbonate can be completed in a matter of minutes under microwave heating, often with improved yields compared to conventional heating.

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

The choice of synthetic methodology for this compound and its derivatives depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. Each of the discussed methods presents a unique set of advantages and limitations.

The phthalide anion route is a robust and high-yielding method for the synthesis of 3-substituted phthalides. Its main advantage lies in its straightforward nature and the ready availability of phthalide as a starting material. However, it requires the use of strong bases and strictly anhydrous conditions, which may not be compatible with certain functional groups. The regioselectivity is excellent, as the deprotonation occurs specifically at the C-3 position.

The iodolactonization approach is particularly valuable for the synthesis of 3-benzylidenephthalides bearing an iodine atom. This method offers good control over the formation of the exocyclic double bond and provides a product that is amenable to further diversification. The regioselectivity of the cyclization is generally governed by Baldwin's rules, favoring the exo-dig pathway.

The TDAE-based one-pot synthesis is highly efficient, combining multiple steps into a single operation. researchgate.netthieme-connect.com This method avoids the isolation of intermediates, saving time and resources. The yields are generally moderate to good, and the reaction tolerates a range of substituents on both the benzyl chloride and the methyl 2-formylbenzoate. thieme-connect.com

| Method | Key Features | Advantages | Limitations |

| Phthalide Anion Route | Nucleophilic substitution | High yields, good regioselectivity | Requires strong base, anhydrous conditions |

| Iodolactonization | Electrophilic cyclization | Introduces iodine for further functionalization | Limited to benzylidene derivatives |

| TDAE-Based One-Pot | Radical-based cyclization | High efficiency, one-pot procedure | Moderate to good yields, requires specific reagents |

| Microwave-Assisted | Precursor synthesis | Rapid reaction times, often improved yields | Indirect route to the final product |

Table 3: Comparative Analysis of .

Development of Stereoselective Syntheses for Chiral 3-Benzylphthalides

The development of stereoselective methods for the synthesis of chiral 3-benzylphthalides is of significant interest, as many biologically active phthalides are chiral. Enantiomerically pure 3-benzylphthalides are valuable targets for drug discovery and development.

One approach to achieving stereoselectivity is through the use of chiral catalysts in reactions that create the stereocenter at the C-3 position. For example, asymmetric hydrogenation of a 3-benzylidenephthalide using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can provide one enantiomer of this compound in excess. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the phthalide precursor, directing the stereochemical outcome of a subsequent reaction, such as the alkylation of a phthalide anion. After the stereocenter is set, the chiral auxiliary is removed to afford the enantiomerically enriched product.

Furthermore, enzymatic resolutions have been employed to separate racemic mixtures of 3-benzylphthalides. Lipases, for instance, can selectively acylate one enantiomer of a 3-hydroxybenzylphthalide precursor, allowing for the separation of the acylated and unreacted enantiomers.

Recent advances in organocatalysis have also provided new avenues for the asymmetric synthesis of chiral phthalides. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective synthesis of related chiral phthalide derivatives, demonstrating the potential of this approach for accessing chiral 3-benzylphthalides with high enantiomeric excess. nih.gov

Derivatization and Chemical Modification Strategies of 3 Benzylphthalide

Introduction of Mannich Base Moieties for Enhanced Bioactivity

The Mannich reaction is a valuable tool in medicinal chemistry for introducing an aminomethyl functional group into a substrate, often leading to compounds with enhanced biological activities. nih.govoarjbp.com In the context of 3-benzylphthalide, this strategy has been employed to synthesize novel derivatives with potential applications in the treatment of complex multifactorial diseases like Alzheimer's disease. nih.gov

A series of 3-benzylidene/benzylphthalide Mannich base derivatives have been designed and synthesized to act as multifunctional agents against Alzheimer's disease. nih.gov The rationale behind this approach is to combine the neuroprotective and other beneficial effects of the phthalide (B148349) core with the ability of the Mannich base moiety to interact with key biological targets associated with the disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov The synthesis typically involves the reaction of a suitable phthalide precursor with formaldehyde and a secondary amine. impactfactor.org

The biological evaluation of these derivatives has demonstrated that the introduction of a Mannich base can significantly enhance the bioactivity profile of the parent compound. For instance, certain derivatives have shown potent inhibition of both electric eel acetylcholinesterase (EeAChE) and human acetylcholinesterase (HuAChE), along with significant MAO-B inhibitory activity and high antioxidant capacity. nih.gov One notable compound, (Z)-13c, exhibited excellent multifunctional bioactivities, including potent enzyme inhibition, antiplatelet aggregation, inhibition of Aβ aggregation, and neuroprotective effects. nih.gov These findings underscore the potential of introducing Mannich base moieties as a strategy to develop this compound derivatives with enhanced and multifaceted bioactivity.

Table 1: Bioactivity of Selected this compound Mannich Base Derivatives

| Compound | EeAChE IC₅₀ (μM) | HuAChE IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Antioxidant Activity (ORAC, Trolox equivalents) |

| (Z)-13c | 9.18 x 10⁻⁵ | 6.16 x 10⁻⁴ | 5.88 | 2.05 |

Data sourced from a study on multifunctional agents for Alzheimer's disease. nih.gov

Halogenation and Other Substituent Modifications on Aromatic Rings

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The introduction of halogen atoms onto the aromatic rings of this compound can influence its lipophilicity, metabolic stability, and binding affinity to biological targets. masterorganicchemistry.comwikipedia.org While specific studies on the halogenation of this compound are not extensively documented in the readily available literature, the principles of aromatic halogenation are well-established and can be applied to this scaffold. libretexts.orguobabylon.edu.iq

The two aromatic rings of this compound, the phthalide ring system and the benzyl (B1604629) group, are susceptible to electrophilic aromatic substitution reactions, including halogenation. masterorganicchemistry.com Depending on the reaction conditions and the directing effects of existing substituents, halogens such as chlorine, bromine, or fluorine can be introduced at various positions. The incorporation of halogens can lead to enhanced biological activity. For example, halogenated flavonoids have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov This suggests that halogenated derivatives of this compound could exhibit improved inhibitory activity against this enzyme, which is a relevant target in neurodegenerative diseases.

Furthermore, the introduction of other substituents on the aromatic rings can also be a valuable strategy to explore structure-activity relationships. Modifications can include the introduction of alkyl, alkoxy, nitro, or amino groups, each capable of altering the electronic and steric properties of the molecule, thereby influencing its biological profile. researchgate.net

Conjugation with Other Pharmacophores to Yield Hybrid Structures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to create compounds with improved affinity, efficacy, and selectivity, or to achieve a dual mode of action. scielo.brscielo.br This strategy can be applied to this compound by conjugating it with other bioactive moieties to generate novel hybrid structures with potentially synergistic or complementary therapeutic effects.

The design of such hybrid molecules involves identifying suitable pharmacophores that, when linked to the this compound scaffold, could lead to enhanced biological activity. For instance, in the context of neurodegenerative diseases, one could envision conjugating this compound with a fragment known to have strong antioxidant or anti-inflammatory properties. The linkage between the two pharmacophores is a critical aspect of the design and can be achieved through various chemical strategies, often involving linkers that ensure the optimal spatial orientation of each pharmacophoric unit.

Esterification and Etherification Strategies

Esterification and etherification are common chemical modifications employed to alter the physicochemical properties of natural products, such as their solubility, stability, and bioavailability. masterorganicchemistry.comrug.nlmasterorganicchemistry.comnih.gov These strategies are particularly relevant for this compound derivatives that possess hydroxyl groups on either of the aromatic rings.

The Fischer-Speier esterification is a classic method for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the case of a hydroxylated this compound derivative, this reaction could be used to introduce a variety of ester groups, thereby modifying the lipophilicity and potentially the biological activity of the parent compound. The choice of the acyl group to be introduced can be guided by the desired properties of the final product.

Methodologies for Chiral Derivatization

This compound possesses a chiral center at the C3 position of the phthalide ring, meaning it can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. Therefore, the development of methods for the synthesis of enantiomerically pure this compound derivatives is of significant importance.

Several strategies can be employed for the chiral derivatization of this compound, broadly categorized into enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to directly synthesize a single enantiomer of the target compound. Various methods have been developed for the enantioselective synthesis of 3-substituted phthalides. nih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, asymmetric cross-coupling reactions using Ni/photoredox dual catalysis have been developed to access chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov Such methodologies could potentially be adapted for the enantioselective synthesis of this compound derivatives.

Chiral Resolution: This strategy involves the separation of a racemic mixture of enantiomers. wikipedia.org A common method is the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. wikipedia.orgtcichemicals.com The resulting diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the individual enantiomers. Another powerful technique for chiral separation is chiral chromatography, which utilizes a chiral stationary phase to differentially interact with the enantiomers, leading to their separation. nih.govmdpi.com These resolution techniques are crucial for obtaining enantiomerically pure this compound for biological evaluation.

Structure Activity Relationship Sar Studies of 3 Benzylphthalide Derivatives

Impact of Substituent Position and Electronic Properties on Biological Activity

The nature and position of substituents on both the phthalide (B148349) and the benzyl (B1604629) rings play a crucial role in the biological activity of 3-benzylphthalide derivatives. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the molecule's polarity, lipophilicity, and ability to engage in specific interactions with target macromolecules.

SAR studies on a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which are structurally related to 3-benzylphthalides, have provided valuable insights into the effects of substituents on antioxidant and antiplatelet activities. For instance, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups, which are electron-donating, on the benzylidene ring was found to significantly enhance antioxidant activity. This is likely due to their ability to donate hydrogen atoms or stabilize radical species. The position of these substituents is also critical; for example, compounds with hydroxyl groups at the ortho and para positions of the benzylidene ring showed potent antioxidant effects. nih.gov

In terms of anti-inflammatory activity, a study on 3-arylphthalides demonstrated that the presence of hydroxyl groups on the aryl ring is crucial. The compound 3-(2,4-dihydroxyphenyl)phthalide exhibited strong inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, indicating potent anti-inflammatory effects. nih.gov This suggests that the electronic properties and the potential for hydrogen bonding conferred by the hydroxyl groups are key determinants of this biological activity.

The following table summarizes the antioxidant and anti-inflammatory activities of selected 3-arylphthalide derivatives, highlighting the impact of different substitution patterns.

| Compound ID | 3-Aryl Substituent | Antioxidant Activity (ABTS Assay, IC50 in µM) | Anti-inflammatory Activity (NO Inhibition in Bv.2 cells, % at 25 µM) | Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, % at 25 µM) |

| 5a | 2,4-dihydroxyphenyl | 18.3 ± 0.9 | 85.0 ± 2.5 | 95.0 ± 3.0 |

| 5b | 4-hydroxyphenyl | > 100 | 20.0 ± 1.5 | 30.0 ± 2.0 |

| 5c | 3,4-dihydroxyphenyl | 25.4 ± 1.2 | 70.0 ± 3.0 | 80.0 ± 2.5 |

| 5d | 4-methoxyphenyl | > 100 | 15.0 ± 1.0 | 25.0 ± 1.8 |

| 5e | 2,4-dimethoxyphenyl | > 100 | 10.0 ± 0.8 | 15.0 ± 1.2 |

| Trolox | (Standard) | 22.5 ± 1.1 | N/A | N/A |

Data compiled from a study on the synthesis and biological evaluation of 3-arylphthalides. nih.gov

Role of the Benzyl Moiety in Modulating Activity

The benzyl group at the 3-position of the phthalide core is a significant contributor to the biological activity of these compounds. Its aromatic nature allows for various types of interactions with biological targets, including π-π stacking and hydrophobic interactions. Modifications to the benzyl ring, such as the introduction of substituents, can modulate these interactions and, consequently, the biological activity.

In a study of YC-1, an indazole derivative with a benzyl group, it was found that substitutions on the benzene (B151609) ring had a pronounced effect on its inhibitory activity. For example, the introduction of a fluoro or cyano group at the ortho position of the benzyl ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the sensitivity of the biological target to the steric and electronic environment of the benzyl moiety.

Furthermore, the entire benzyl group can be crucial for activity. In some classes of compounds, replacing the benzyl group with a smaller alkyl group or a hydrogen atom can lead to a significant decrease or complete loss of activity. This underscores the importance of the size, shape, and aromaticity of the benzyl moiety for effective binding to the target. nih.gov

SAR Insights from Molecular Docking Studies

Molecular docking is a computational technique that provides valuable insights into the structure-activity relationships of bioactive molecules by predicting their binding orientation and affinity within the active site of a biological target. For this compound derivatives, molecular docking studies can help to rationalize the observed biological activities and guide the design of more potent and selective analogs.

Docking studies can reveal the key amino acid residues in the target protein that interact with the this compound derivative. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the hydroxyl groups on a substituted benzyl ring might form hydrogen bonds with polar residues in the active site, explaining the enhanced activity of hydroxylated derivatives.

In silico studies of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which are structurally similar to 3-benzylphthalides, have been used to validate their biological results as antioxidants and antiplatelet agents. nih.gov Such studies can elucidate how electron-donating or electron-withdrawing groups on the aromatic rings influence the binding affinity and interaction patterns with the target enzyme. For instance, a molecular docking simulation might show that an electron-withdrawing group at a specific position on the phthalide ring enhances electrostatic interactions with a positively charged residue in the active site, thereby increasing the inhibitory potency.

Mechanistic Insights into Biological Activities in Preclinical and in Vitro Models

Neuroprotective Mechanisms of 3-Benzylphthalide Analogues

The neuroprotective properties of this compound analogues are attributed to a multifaceted approach that involves the mitigation of neuroinflammation, reduction of oxidative stress, regulation of programmed cell death, and induction of resistance to cellular stress.

One of the key neuroprotective mechanisms of this compound analogues is their ability to suppress neuroinflammatory processes. For instance, dl-3-n-butylphthalide (NBP) has been shown to inhibit microglia-mediated neuroinflammation, which is a significant contributor to neurodegenerative diseases. nih.gov In preclinical models, NBP administration has demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes. nih.gov This inactivation of NF-κB is believed to be a key component of NBP's anti-inflammatory effects in microglia. nih.gov

Studies have also revealed that NBP can reduce the production of pro-inflammatory mediators. nih.gov Research in mouse models of Parkinson's disease showed that NBP treatment led to a decrease in the expression of these inflammatory molecules, contributing to its neuroprotective effects. nih.gov Furthermore, thalidomide, another compound with a phthalide-like structure, has been observed to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), two cytokines central to the inflammatory cascade in conditions like Crohn's disease. nih.gov

The anti-inflammatory actions of these compounds extend to various cellular models. Extracts from Chlorella vulgaris have demonstrated the ability to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov This broad-spectrum inhibition of inflammatory markers underscores the potential of phthalide-related structures to modulate inflammatory responses.

Table 1: Effects of this compound Analogues on Inflammatory Markers

| Compound/Analogue | Model System | Key Findings |

| dl-3-n-Butylphthalide (NBP) | MPTP-induced mouse model of Parkinson's Disease | Suppressed microglial activation and reduced expression of pro-inflammatory mediators. nih.gov |

| dl-3-n-Butylphthalide (NBP) | LPS-stimulated BV-2 microglia | Inhibited nuclear translocation of NF-κB and reduced production of pro-inflammatory genes. nih.gov |

| Thalidomide | Patients with Crohn's Disease | Decreased production of TNF-α and IL-12 in lamina propria and peripheral blood mononuclear cells. nih.gov |

| Chlorella vulgaris extracts | LPS-stimulated RAW 264.7 cells | Inhibited production of NO, PGE2, TNF-α, and IL-6. nih.gov |

This compound analogues have been shown to combat oxidative stress, a key contributor to neuronal damage in various neurological disorders. This is achieved through the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems. For instance, benzyl (B1604629) butyl phthalate (BBP) has been observed to induce a significant increase in cellular ROS generation in male germ cells. nih.gov Similarly, in chick embryos, BBP exposure led to a 2.1-fold increase in ROS fluorescence signals, indicating induced oxidative stress. nih.gov

Studies on dl-3-n-butylphthalide (NBP) have demonstrated its antioxidant properties in models of cerebral ischemia-reperfusion injury. nih.gov NBP treatment was found to enhance the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, while inhibiting the formation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, NBP has been shown to suppress ROS generation in microglial cells, which is a key aspect of its neuroprotective effect. nih.gov

The antioxidant effects of these compounds are not limited to NBP. Resveratrol, a polyphenolic compound, has been shown to reduce ROS levels and increase the activity of antioxidant enzymes in the face of oxidative challenges. nih.gov

Table 2: Impact of this compound Analogues on Oxidative Stress Markers

| Compound/Analogue | Model System | Effect on ROS | Effect on Antioxidant Markers |

| Benzyl butyl phthalate (BBP) | Male germ cells (GC-1 spg) | Increased cellular ROS generation. nih.gov | N/A |

| Benzyl butyl phthalate (BBP) | Chick embryos | Increased ROS fluorescence signals. nih.gov | N/A |

| dl-3-n-Butylphthalide (NBP) | Mice with cerebral ischemia-reperfusion | Inhibited ROS generation. nih.gov | Enhanced SOD activity, inhibited MDA formation. nih.gov |

| dl-3-n-Butylphthalide (NBP) | BV-2 microglial cells | Suppressed ROS generation. nih.gov | N/A |

| Resveratrol | TM4 cells | Inhibited ROS production. nih.gov | Increased activity of antioxidant enzymes. nih.gov |

A significant mechanism by which this compound analogues counteract oxidative stress is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govijbs.com

In a mouse model of repeated cerebral ischemia-reperfusion injury, NBP was shown to enhance the nuclear accumulation of Nrf2 and increase the expression of HO-1 and NQO1. nih.gov This activation of the Nrf2 pathway contributes to the antioxidant effects of NBP. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is often upstream of Nrf2 activation. nih.govnih.gov Studies have shown that the PI3K/Akt pathway is crucial for regulating Nrf2-dependent antioxidant functions. arvojournals.org For instance, resveratrol has been found to protect against oxidative stress by activating the Nrf2/HO-1 signaling pathway through the PI3K/Akt pathway. nih.govnih.gov Inhibition of the PI3K/Akt pathway has been shown to decrease Nrf2 activity and downregulate downstream antioxidant enzymes. arvojournals.org In leukemia cells, targeting the PI3K/Akt and MAPK/ERK pathways has been shown to affect the Nrf2, thioredoxin (Trx), and glutathione (GSH) antioxidant systems. mdpi.com

Table 3: Modulation of the PI3K/Akt-Nrf2/HO-1 Signaling Pathway

| Compound/Analogue | Model System | Effect on Pathway Components |

| dl-3-n-Butylphthalide (NBP) | Mice with cerebral ischemia-reperfusion | Enhanced Nrf2 nuclear accumulation, increased HO-1 and NQO1 expression. nih.gov |

| Resveratrol | Zearalenone-induced TM4 cells | Activated PI3K/Akt signaling, induced Nrf2-mediated cytoprotective protein expression. nih.gov |

| PI3K inhibitors (wortmannin, LY294002) | Cultured ARPE-19 cells | Inhibited basal and induced Nrf2 activities, downregulated antioxidant enzymes. arvojournals.org |

This compound analogues can influence cell fate by modulating the intricate balance between apoptosis (programmed cell death) and autophagy (a cellular recycling process). Exposure to benzyl butyl phthalate (BBP) has been shown to instigate apoptosis, as evidenced by increased levels of apoptosis-related markers. nih.gov In chick embryos, BBP treatment also led to a significant increase in TUNEL-positive signals, indicating enhanced apoptosis. nih.gov

Conversely, some analogues can protect against apoptosis. Estrone analogues have been demonstrated to induce apoptosis in a time-dependent manner. mdpi.com The interplay between apoptosis and autophagy is complex. In some contexts, autophagy can be a pro-survival mechanism, while in others, it can contribute to cell death. mdpi.com For example, inhibition of autophagy has been shown to attenuate the apoptotic response to certain estrone analogues. mdpi.com Benzyl isothiocyanate, a natural compound, has been found to suppress the development of thyroid carcinoma by regulating both autophagy and apoptosis pathways. nih.gov

The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions in its function lead to ER stress, which can trigger cell death. nih.govbiorxiv.org this compound analogues have been investigated for their ability to mitigate ER stress. One study found that a bibenzyl compound, 20c, could protect against ER stress induced by tunicamycin in PC12 cells. nih.gov This compound was shown to reduce the accumulation of α-synuclein, a protein implicated in Parkinson's disease, and suppress the activation of ER stress markers, including the phosphorylation of eIF2α and the expression of spliced ATF6 and XBP1. nih.gov

The unfolded protein response (UPR) is a set of signaling pathways activated by ER stress. biorxiv.org The three main sensors of the UPR are PERK, IRE1α, and ATF6. nih.gov Chemical chaperones have been identified that can ameliorate ER stress. dovepress.com For example, salubrinal protects cells from ER stress by preventing the dephosphorylation of eIF2α. dovepress.com The ability of compounds like the bibenzyl compound 20c to suppress ER stress activation highlights a potential neuroprotective mechanism for related structures. nih.gov

Modulation of Signaling Pathways (e.g., PI3K/AKT, BDNF-TrkB-CREB, MAPK cascade)

In preclinical and in vitro studies, this compound and its derivatives have demonstrated the ability to modulate critical intracellular signaling pathways implicated in neuronal survival, growth, and plasticity. One of the key pathways influenced is the PI3K/Akt signaling cascade , an essential route for promoting cell survival and proliferation. Activation of this pathway is a crucial step in protecting neurons from various insults.

Furthermore, evidence suggests a significant role in the potentiation of the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB)-cAMP response element-binding protein (CREB) signaling pathway . BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Upon binding to its receptor, TrkB, it initiates a cascade that leads to the activation of CREB, a transcription factor that plays a vital role in neuronal plasticity and long-term memory formation. For instance, the related compound L-3-n-Butylphthalide has been shown to regulate the proliferation, migration, and differentiation of neural stem cells by modulating this very pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascade is another signaling route affected by this compound and its analogues. The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The modulation of these interconnected signaling pathways underscores the multi-targeted neuroprotective potential of this compound.

Inhibition of Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key therapeutic strategy. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the brain, which can improve cognitive function. While direct studies on this compound are limited, research into related chemical structures, such as benzohydrazides and N-benzyl benzamide derivatives, has shown significant inhibitory activity against both AChE and BChE. mdpi.comnih.govnih.gov These findings suggest that compounds with a benzyl group, a core feature of this compound, have the potential to interact with the active sites of these enzymes. For example, studies on novel benzohydrazide derivatives demonstrated dual inhibition of both AChE and BChE, with some compounds showing comparable or even better in vitro inhibition than the clinically used drug rivastigmine. mdpi.com

Influence on Amyloid-beta Peptide Aggregation and Disaggregation

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is considered a critical event in the disease's pathogenesis. Research has explored the potential of various compounds to inhibit this aggregation process or to promote the disaggregation of existing plaques. While direct evidence for this compound is emerging, studies on related compounds and other molecules with similar structural motifs have provided valuable insights. For instance, benzylpenicillin has been shown to covalently bind to Aβ, thereby modulating its aggregation and suppressing its cytotoxic effects. nih.gov This suggests that the benzyl group may play a role in interacting with the Aβ peptide. Furthermore, various peptides and small molecules are being investigated for their ability to interfere with Aβ aggregation, highlighting the therapeutic potential of targeting this pathological process. rsc.orgmdpi.com

Biometal Chelating Ability

The dysregulation of biometals, such as copper, iron, and zinc, has been implicated in the pathology of neurodegenerative diseases, including Alzheimer's disease. These metal ions can bind to amyloid-beta peptides, promoting their aggregation and contributing to oxidative stress. Consequently, compounds with the ability to chelate these metal ions are of significant interest as potential therapeutic agents. While specific studies on the biometal chelating ability of this compound are not extensively documented, the broader class of phthalide (B148349) derivatives has been investigated for this property. For example, new chelating agents based on β-diketonate-3-substituted phthalides have shown promise for chelating copper, iron, aluminum, and zinc salts, suggesting potential pharmacological applications. The ability to sequester excess metal ions could represent another facet of the neuroprotective profile of this compound and its analogues. nih.gov

Antitumor Mechanisms of this compound Analogues (Cellular and Molecular)

Inhibition of Cell Proliferation through Specific Signaling Pathways (e.g., Erk1/2, CDK, PI3K/Akt)

Analogues of this compound have been investigated for their potential as anticancer agents, with a focus on their ability to inhibit the uncontrolled proliferation of cancer cells. This antiproliferative activity is often mediated through the modulation of key signaling pathways that are frequently dysregulated in cancer. The Erk1/2 (Extracellular signal-regulated kinase 1/2) pathway, a component of the MAPK signaling cascade, is a crucial regulator of cell proliferation and survival, and its inhibition is a common strategy in cancer therapy.

Similarly, the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway is another critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. While direct studies on this compound analogues are still emerging, the inhibition of the PI3K/Akt pathway is a well-established target for anticancer drug development. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. The inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation. The investigation of this compound analogues for their ability to target these specific signaling pathways is an active area of research in the development of novel anticancer therapies.

Induction of Cellular Apoptosis (Mechanisms in Cancer Cell Lines)

In addition to inhibiting cell proliferation, another key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in cancer cells. Research into various chemical compounds, including analogues of this compound, has focused on their ability to trigger apoptotic pathways in cancer cell lines. Apoptosis is a highly regulated process that involves a cascade of molecular events leading to cell death.

The induction of apoptosis can occur through various mechanisms, including the activation of caspases, which are a family of protease enzymes that play essential roles in programmed cell death. The specific molecular targets and signaling pathways that are modulated by this compound analogues to initiate apoptosis in different cancer cell types are a subject of ongoing investigation. Understanding these mechanisms is crucial for the development of targeted and effective cancer therapies.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound and related compounds have been investigated through various preclinical and in vitro models. These studies have begun to elucidate the molecular pathways through which these compounds exert their effects, primarily pointing towards the modulation of key signaling cascades involved in the inflammatory response.

Research into the anti-inflammatory mechanisms of 3-arylphthalides, a class of compounds to which this compound belongs, has highlighted their ability to interfere with critical inflammatory pathways. A key mechanism identified is the inhibition of nitric oxide (NO) production in immune cells such as microglia and macrophages when stimulated with lipopolysaccharide (LPS). Furthermore, these compounds have been shown to reduce the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6).

The molecular underpinnings of these effects are believed to involve the modulation of major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. The MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also crucial in transducing extracellular stimuli into cellular inflammatory responses. Activation of these kinases leads to the phosphorylation of various transcription factors and enzymes that promote inflammation.

While direct evidence specifically detailing the interaction of this compound with these pathways is still emerging, the activity of structurally similar compounds suggests that it may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB. Similarly, it is plausible that this compound could interfere with the phosphorylation of key MAPK proteins like p38 and ERK, thus dampening the downstream inflammatory cascade.

Table 1: Investigated Anti-inflammatory Mechanisms of 3-Arylphthalide Derivatives

| Cell Line | Inducer | Measured Parameter | Observed Effect |

|---|---|---|---|

| RAW 264.7 (macrophages) | LPS | Nitric Oxide (NO) Production | Inhibition |

| BV-2 (microglia) | LPS | Nitric Oxide (NO) Production | Inhibition |

| RAW 264.7 (macrophages) | LPS | Il1b mRNA expression | Reduction |

| RAW 264.7 (macrophages) | LPS | Il6 mRNA expression | Reduction |

Antiplatelet Aggregation Mechanisms

The antiplatelet activity of phthalide derivatives has been a subject of significant research, with studies on the structurally related compound, 3-n-butylphthalide (NBP), providing substantial mechanistic insights that are likely applicable to this compound. The primary mechanisms identified involve the modulation of arachidonic acid metabolism and intracellular signaling pathways that are critical for platelet activation and aggregation.

One of the key pathways implicated is the inhibition of cytosolic phospholipase A2 (cPLA2), an enzyme responsible for releasing arachidonic acid from the platelet membrane. Once released, arachidonic acid is metabolized by cyclooxygenase-1 (COX-1) to form thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. By inhibiting the phosphorylation of cPLA2, NBP effectively reduces the synthesis of TXA2, thereby diminishing a crucial signal for platelet aggregation. This inhibition of TXA2 synthesis is accompanied by a decrease in intracellular calcium mobilization, another critical event in platelet activation.

Furthermore, NBP has been shown to inhibit phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an elevation of intracellular cAMP levels. Increased cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation and aggregation. This dual mechanism of inhibiting both the TXA2 synthesis pathway and PDE contributes to the potent antiplatelet effects observed for NBP, which can inhibit platelet aggregation induced by a variety of agonists, including adenosine diphosphate (ADP), thrombin, collagen, and arachidonic acid itself.

Table 2: Proposed Antiplatelet Aggregation Mechanisms based on 3-n-butylphthalide Studies

| Molecular Target | Effect of Inhibition | Consequence on Platelet Function |

|---|---|---|

| Cytosolic Phospholipase A2 (cPLA2) | Decreased phosphorylation | Reduced release of arachidonic acid |

| Thromboxane A2 (TXA2) Synthesis | Reduced production | Decreased platelet activation and aggregation |

| Phosphodiesterase (PDE) | Increased intracellular cAMP levels | Inhibition of platelet activation |

| Intracellular Calcium Mobilization | Decreased | Attenuation of platelet activation signals |

Alpha-Glucosidase Inhibition Mechanisms (In Vitro and In Silico)

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. In vitro and in silico studies have demonstrated that this compound possesses inhibitory activity against α-glucosidase.

In vitro kinetic studies are crucial for understanding the nature of this inhibition. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data is then analyzed using graphical methods like the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). For many natural product inhibitors, a competitive or mixed-type inhibition is observed, suggesting that the inhibitor binds to the active site of the enzyme or to a site that influences the active site's conformation.

To complement in vitro findings, in silico molecular docking studies provide a theoretical model of how this compound interacts with the α-glucosidase enzyme at a molecular level. These computational models predict the binding pose of the inhibitor within the enzyme's active site and identify the key amino acid residues involved in the interaction. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues lining the active site pocket. These interactions effectively block the substrate from accessing the catalytic site, thus inhibiting the enzyme's activity. The insights gained from these in silico models are valuable for understanding the structure-activity relationship and for the rational design of more potent α-glucosidase inhibitors.

Table 3: Summary of Alpha-Glucosidase Inhibition Studies

| Study Type | Method | Key Findings |

|---|---|---|

| In Vitro | Enzyme Kinetic Analysis | Determination of inhibition type (e.g., competitive, non-competitive) and inhibition constant (Ki). |

| In Silico | Molecular Docking | Identification of binding interactions with active site amino acid residues. Prediction of binding affinity. |

Monoamine Oxidase B (MAO-B) Inhibitory Mechanisms

Monoamine oxidase B (MAO-B) is an enzyme that plays a critical role in the metabolism of monoamine neurotransmitters, such as dopamine. The inhibition of MAO-B is a well-established therapeutic approach for the treatment of neurodegenerative disorders like Parkinson's disease, as it leads to an increase in the synaptic concentration of dopamine. Phthalide analogues, including this compound, have been identified as potential inhibitors of MAO-B.

Studies on substituted phthalides have shown that these compounds can exhibit high binding affinities for both MAO-A and MAO-B isoforms, with many demonstrating a preference for MAO-B. The inhibitory mechanism of these phthalide derivatives is typically characterized as reversible and competitive. A reversible inhibitor is one that binds non-covalently to the enzyme and can be displaced, allowing the enzyme to regain its activity. A competitive mode of inhibition indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the natural substrate.

The selectivity of these compounds for MAO-B over MAO-A is a crucial aspect of their therapeutic potential, as selective MAO-B inhibition avoids the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors. The structural features of the phthalide scaffold and its substituents play a significant role in determining the potency and selectivity of inhibition. Molecular modeling studies can further elucidate the binding mode of this compound within the active site of MAO-B, highlighting the specific interactions with amino acid residues that contribute to its inhibitory activity and selectivity.

Table 4: Characteristics of MAO-B Inhibition by Phthalide Analogues

| Characteristic | Description |

|---|---|

| Inhibition Type | Reversible |

| Mode of Inhibition | Competitive |

| Selectivity | Preferential for MAO-B over MAO-A |

| Binding Site | Active site of the enzyme |

Computational Chemistry and Molecular Modeling Studies of 3 Benzylphthalide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex gsconlinepress.com. This method is crucial for understanding how 3-Benzylphthalide might interact with biological targets at a molecular level. The analysis of these interactions helps to elucidate the mechanism of action and to design more potent derivatives.

In a molecular docking study of a related compound, 3-(1,3-dioxoisoindolin-2-yl) benzyl (B1604629) nitrate, with its target enzyme Phosphodiesterase-5 (PDE5), computational methods were used to predict the binding mode and interactions ajchem-a.com. The analysis revealed that steric interactions were the primary driving force for the formation of the ligand-enzyme complex, with a significant MolDock score of -115.475, while hydrogen bond interactions played a lesser role with a score of -9.549 ajchem-a.com. Such studies identify key amino acid residues in the active site that are crucial for binding. For the benzyl nitrate derivative, residues such as Gln[A] 817, Val[A] 782, Phe[A] 786, and Tyr[A] 612 were identified as playing a main role in the complex formation ajchem-a.com.

The types of interactions typically analyzed include:

Hydrogen Bonds: Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein nih.govaalto.fi.

π-Stacking Interactions: Aromatic rings of the ligand and protein residues align in a face-to-face or edge-to-face manner nih.gov.

Salt Bridges: Electrostatic interactions between oppositely charged groups nih.govaalto.fi.

Water Bridges: Water molecules that mediate hydrogen bonds between the ligand and protein aalto.fi.

These detailed interaction profiles are essential for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

| Amino Acid Residue | Chain | Residue Number |

|---|---|---|

| Gln | A | 817 |

| Phe | A | 820 |

| Ile | A | 768 |

| Val | A | 782 |

| Phe | A | 786 |

| Leu | A | 765 |

| Met | A | 816 |

| Ala | A | 767 |

| Tyr | A | 612 |

Quantum Chemical Calculations (e.g., Time-Dependent Density Functional Theory for Absolute Configuration)

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are used to optimize molecular geometries and calculate properties such as vibrational frequencies and frontier molecular orbital (HOMO-LUMO) energies ajchem-a.comepstem.net.

A particularly powerful application is the use of Time-Dependent Density Functional Theory (TDDFT) to determine the absolute configuration of chiral molecules like this compound researchgate.net. This method involves calculating the chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra, and comparing them with experimentally measured spectra nih.govresearchgate.net. For a new this compound, julacelide, isolated from a moss, its absolute configuration was successfully defined using TDDFT calculations nih.gov. Similarly, the absolute configuration of 3-alkylphthalides has been unambiguously assigned by showing that the TDDFT-predicted spectra for the (S)-isomer coincided well with the experimental data for the levorotatory isomer nih.govresearchgate.net. This combination of experimental spectroscopy and quantum chemical calculation is a reliable approach for establishing the stereochemistry of novel phthalide (B148349) derivatives nih.govresearchgate.net.

| Method | Application | Findings/Purpose | Reference |

|---|---|---|---|

| TDDFT | Absolute Configuration Determination | Comparison of calculated and experimental ECD/ORD spectra to assign stereochemistry. | nih.govresearchgate.netnih.gov |

| DFT (B3LYP) | Molecular Structure Optimization | Calculation of lowest energy geometry, bond lengths, and angles. | ajchem-a.comepstem.net |

| DFT | Electronic Properties | Calculation of HOMO-LUMO energies to assess stability and reactivity. | ajchem-a.com |

| DFT | Vibrational Frequencies | Prediction of theoretical infrared (IR) spectra. | epstem.net |

Molecular Dynamics Simulations to Investigate Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time mdpi.com. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a trajectory that describes how the positions and velocities of particles vary with time mdpi.com.

For a compound like this compound, after docking it into a target protein's active site, an MD simulation would be performed to assess whether the binding pose is stable. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time suggests a stable complex mdpi.com.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating the persistence of key interactions.

These simulations are computationally intensive but provide crucial information on the stability of the predicted binding mode, helping to validate the docking results and providing a more realistic representation of the ligand-protein interaction in a physiological environment mdpi.com.

In Silico Prediction of Target Interactions and Mechanistic Pathways

In silico target prediction, or target fishing, is a computational strategy used to identify the potential biological targets of a small molecule nih.gov. This is particularly valuable for natural products like this compound, where the mechanism of action may be unknown. These methods bridge chemical and biological data to generate hypotheses about a compound's therapeutic potential nih.govbiotech-asia.org.

Several approaches are used for target prediction:

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often bind to the same protein targets. A compound like this compound would be compared against large databases of compounds with known biological activities (e.g., ChEMBL) nih.gov. Web-based tools like TargetHunter, SwissTargetPrediction, and SEA use 2D or 3D chemical similarity to predict targets nih.govbiorxiv.org.

Structure-Based Methods (Reverse Docking): This involves docking the molecule of interest against a large collection of 3D protein structures to identify which proteins it binds to with high affinity.

Machine Learning and Data Mining: Algorithms are trained on known drug-target interaction data to predict new interactions nih.gov.

By identifying a set of high-probability targets, these in silico methods can guide experimental validation, saving significant time and resources in the drug discovery process. They can also help elucidate mechanistic pathways by suggesting which cellular signaling networks might be modulated by the compound.

Conformational Analysis and Energy Landscape Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds, and their relative energies lumenlearning.comlibretexts.org. For a flexible molecule like this compound, understanding its conformational preferences is essential, as the biologically active conformation is the one that fits into the binding site of its target protein.

The key flexible bond in this compound is the C-C single bond connecting the benzyl ring to the chiral center of the phthalide ring system. Rotation around this bond leads to an infinite number of conformations, each with a different potential energy. The relationship between the conformation (defined by the torsion or dihedral angle) and its potential energy creates the molecule's energy landscape nih.govnih.gov.

Key concepts in this analysis include:

Staggered vs. Eclipsed Conformations: Staggered conformations, where bulky groups are further apart, are generally lower in energy (more stable) than eclipsed conformations, where they are closer together libretexts.orgchemistrysteps.com.

Steric and Torsional Strain: Steric strain arises from the repulsion between bulky groups that are too close in space, while torsional strain is the resistance to bond twisting libretexts.org. In this compound, different rotational positions of the benzyl ring relative to the phthalide core will result in varying degrees of steric hindrance, defining the energy barriers between stable conformations.

Energy Minima (Stable Conformers): The low-energy valleys on the energy landscape correspond to the most stable conformations that the molecule is most likely to adopt researchgate.net.

By mapping the energy landscape, computational chemists can identify the most probable, low-energy conformations of this compound. This information is critical for pharmacophore modeling and for selecting the correct conformer to use in molecular docking studies, ultimately leading to a more accurate prediction of its biological activity.

Advanced Analytical Techniques for 3 Benzylphthalide Research and Characterization

Advanced Spectroscopic Methods for Mechanistic Investigations

The elucidation of reaction mechanisms involving 3-benzylphthalide, from its synthesis to its subsequent chemical transformations, relies heavily on advanced spectroscopic techniques. These methods provide real-time snapshots and structural details of transient species, allowing researchers to map the intricate pathways of chemical reactions. By moving beyond simple pre- and post-reaction analysis, techniques such as time-resolved and in-situ spectroscopy offer a dynamic view of molecular changes, providing critical evidence for proposed intermediates, transition states, and kinetic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and In-situ Monitoring

NMR spectroscopy is a powerful tool for the non-destructive, quantitative analysis of reaction mixtures in real-time. northwestern.edunih.gov By acquiring spectra at successive time intervals, the concentration of reactants, products, and any observable intermediates can be monitored simultaneously. This approach, often referred to as in-situ reaction monitoring, allows for the determination of reaction kinetics and the identification of transient species that might otherwise be missed. magritek.com

For instance, in studying the synthesis of this compound derivatives, ¹H NMR can track the disappearance of starting material signals and the appearance of product signals. magritek.com Plotting the concentration of these species against time yields kinetic data that can be used to determine the reaction order and rate constant. magritek.com Advanced techniques like two-dimensional (2D) NMR can be employed to establish through-bond and through-space correlations, aiding in the structural confirmation of elusive intermediates. nih.gov Flow NMR, where the reaction mixture is continuously passed through the spectrometer, is particularly useful for studying reactions with faster kinetics. magritek.comnih.gov

Table 1: Hypothetical In-situ ¹H NMR Data for the Synthesis of 3-Allyl-3-benzylphthalide

| Reaction Time (min) | Integral of Reactant A (δ 5.9 ppm) | Integral of Product (δ 7.7 ppm) | Concentration of Product (M) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.000 |

| 10 | 0.75 | 0.25 | 0.025 |

| 30 | 0.40 | 0.60 | 0.060 |

| 60 | 0.15 | 0.85 | 0.085 |

| 120 | 0.02 | 0.98 | 0.098 |

Time-Resolved Spectroscopies for Ultrafast Processes

Many crucial mechanistic steps, such as the formation of excited states or very short-lived intermediates, occur on timescales ranging from femtoseconds to microseconds. Time-resolved spectroscopic techniques, which typically employ a "pump-probe" setup, are essential for investigating these ultrafast events. wikipedia.orggist.ac.kr

Transient Absorption (TA) Spectroscopy : In this technique, a "pump" laser pulse excites the sample, and a delayed "probe" pulse measures the absorption spectrum of the transient species created. By varying the delay time between the pump and probe, the formation and decay of intermediates can be tracked. wikipedia.org This method is invaluable for studying photochemical reactions involving this compound or for identifying radical intermediates.

Time-Resolved Infrared (TRIR) Spectroscopy : TRIR provides structural information about transient species by probing their vibrational spectra. wikipedia.org This is particularly useful for identifying changes in bonding and functional groups during a reaction. For example, in a reaction involving the lactone ring of this compound, TRIR could detect the transient formation of a ketene intermediate by observing its characteristic vibrational frequency.

Advanced Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is a cornerstone for identifying reaction intermediates and byproducts. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) allow for the gentle ionization of molecules, enabling the detection of fragile intermediates directly from the reaction mixture. nsf.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown species. nih.govnsf.gov

When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful tool for analyzing complex reaction mixtures. nih.gov For example, LC-MS could be used to separate and identify various products and intermediates in the synthesis of functionalized this compound derivatives, providing insights into reaction selectivity and potential side reactions.

Table 2: Representative Mass Spectrometry Data for a Mechanistic Study

| Observed m/z | Proposed Formula | Calculated Mass | Assignment |

|---|---|---|---|

| 224.0832 | C₁₅H₁₂O₂ | 224.0837 | This compound (M) |

| 247.0651 | C₁₅H₁₂O₂Na | 247.0657 | Sodium Adduct [M+Na]⁺ |

| 242.1145 | C₁₆H₁₆O₂ | 242.1150 | Hypothetical Intermediate A |

| 265.0968 | C₁₆H₁₄O₃Na | 265.0970 | Sodium Adduct of Intermediate B |

The synergistic use of these advanced spectroscopic methods provides a comprehensive picture of the reaction mechanism. While NMR offers kinetic and structural data on slower timescales, time-resolved techniques uncover the dynamics of ultrafast steps, and mass spectrometry confirms the identity of the species involved. This multi-faceted approach is indispensable for the rational design and optimization of synthetic routes involving this compound and its derivatives.

Emerging Research Directions and Future Perspectives for 3 Benzylphthalide

Exploration of Novel Bioactive 3-Benzylphthalide Derivatives

A primary focus of current research is the design and synthesis of novel derivatives of this compound to enhance its efficacy and expand its therapeutic applications. By modifying the core structure, scientists aim to create new chemical entities with improved bioactivity, selectivity, and pharmacokinetic properties.

Recent efforts have led to the development of this compound derivatives with potential applications in neurodegenerative diseases. For instance, a series of 3-benzylidene/benzylphthalide Mannich base derivatives were designed as multifunctional agents for Alzheimer's disease. One promising compound from this series, (Z)-13c, demonstrated a range of relevant bioactivities, including potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), high antioxidant activity, and the ability to inhibit amyloid-beta (Aβ) aggregation nih.gov. These multifunctional properties highlight its potential as a candidate for further development in Alzheimer's therapy nih.gov.